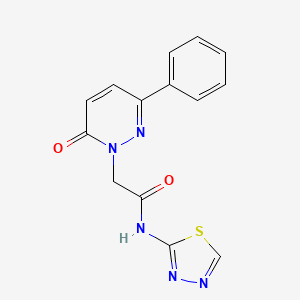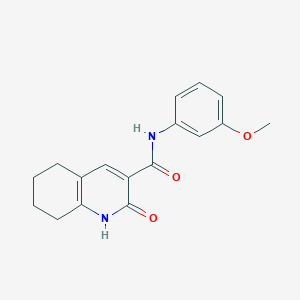
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Descripción general
Descripción
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H11N5O2S and its molecular weight is 313.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)-N-1,3,4-thiadiazol-2-ylacetamide is 313.06334578 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Base Oil Improvement
One study explores the synthesis of Pyridazinone derivatives, including compounds closely related to the one , for base oil improvement. These derivatives demonstrate antioxidant properties when applied to base oil, indicating their potential in enhancing oil stability and performance. The research also investigates these compounds as corrosion inhibitors, suggesting their broader applicability in material preservation and maintenance. The study provides a detailed analysis of the molecular orbital energies, correlating them with the observed antioxidant and corrosion inhibition efficiencies (Nessim, 2017).
Antitumor and Antioxidant Evaluation
In another study, derivatives of 1,3,4-thiadiazole, including compounds similar to the specified chemical, were synthesized and evaluated for their antitumor and antioxidant activities. The research demonstrates that some of these synthesized compounds exhibit promising antitumor and antioxidant properties, highlighting their potential in developing new therapeutic agents (Hamama et al., 2013).
Insecticidal Assessment
The versatility of the compound extends to the field of agriculture, where derivatives incorporating a thiadiazole moiety have been assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research underscores the potential of such compounds in developing new, effective insecticides, contributing to pest management strategies (Fadda et al., 2017).
Glutaminase Inhibition for Cancer Treatment
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the compound of interest, focuses on their role as inhibitors of glutaminase, an enzyme implicated in cancer cell metabolism. These studies reveal that certain analogs retain the inhibitory potency of BPTES, offering insights into developing more efficacious and soluble cancer therapeutics (Shukla et al., 2012).
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial activity of thiadiazole derivatives, including those related to the compound . These compounds exhibit a broad spectrum of antimicrobial action, suggesting their potential in the development of new antimicrobial drugs. Such research contributes valuable insights into combating microbial resistance and developing novel therapeutic agents (Moradivalikboni et al., 2013).
Propiedades
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c20-12(16-14-17-15-9-22-14)8-19-13(21)7-6-11(18-19)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOCSVAIXVUXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-acetyl-1H-indol-1-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4505770.png)
![N-allyl-1-[(4-chlorobenzyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4505777.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4505785.png)
![ethyl 4-{[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B4505805.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B4505816.png)
![N-[2-(benzylthio)ethyl]-2-methylpropanamide](/img/structure/B4505818.png)

![2-(isopropylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B4505839.png)
![(4-phenylpiperazino)(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B4505844.png)
![N-[3-(aminocarbonyl)phenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4505846.png)
![4-chloro-2-fluoro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B4505854.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4505867.png)
![3-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione](/img/structure/B4505878.png)
![4-(1-piperidinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B4505882.png)
